NBTIs-IN-4 -

NBTIs-IN-4

Catalog Number: EVT-12555009
CAS Number:
Molecular Formula: C22H24FN5O5S
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Novel bacterial topoisomerase inhibitors, specifically the compound known as NBTIs-IN-4, represent a promising class of antibacterial agents targeting bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them viable targets for antibiotic development. NBTIs-IN-4 has been studied for its structure-activity relationship (SAR), which elucidates how variations in chemical structure influence antibacterial potency and selectivity against different bacterial strains.

Source and Classification

NBTIs-IN-4 is classified under novel bacterial topoisomerase inhibitors, which are designed to inhibit the activity of type II topoisomerases in bacteria. The classification stems from their mechanism of action, which involves binding to the enzyme and preventing it from performing its essential functions in DNA manipulation. These inhibitors have gained attention due to their potential effectiveness against antibiotic-resistant strains of bacteria, particularly Gram-positive and Gram-negative pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of NBTIs-IN-4 involves several key steps:

  1. Synthesis of Intermediates: The initial step typically includes the formation of key intermediates through reactions involving various starting materials like dicarboxylic acids and amines. Techniques such as reductive amination are commonly employed to create the desired structures.
  2. Solid-Phase Synthesis: A notable method for synthesizing NBTIs-IN-4 is solid-phase synthesis, which allows for rapid assembly of compound libraries. This technique enhances efficiency by facilitating multiple reactions on a solid support, minimizing purification steps between reactions .
  3. Characterization: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compounds. For instance, NMR spectra provide insights into the molecular environment of hydrogen atoms within the compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of NBTIs-IN-4 includes distinct fragments that contribute to its biological activity:

Data from structural studies indicate that modifications in these regions can significantly affect the inhibitor's potency against topoisomerases .

Chemical Reactions Analysis

Reactions and Technical Details

NBTIs-IN-4 undergoes various chemical reactions during its synthesis:

  1. Reductive Amination: This reaction involves the condensation of an amine with a carbonyl compound in the presence of reducing agents, leading to the formation of secondary amines.
  2. Coupling Reactions: These reactions are utilized to attach different moieties to the core structure, enhancing antibacterial activity.
  3. Purification Techniques: After synthesis, compounds are purified using chromatographic methods to isolate NBTIs-IN-4 from by-products and unreacted materials .
Mechanism of Action

Process and Data

The mechanism by which NBTIs-IN-4 exerts its antibacterial effects involves:

  1. Binding to Topoisomerases: The compound binds to the active site of bacterial type II topoisomerases, inhibiting their ability to cleave and re-ligate DNA strands.
  2. Disruption of DNA Processes: This inhibition leads to an accumulation of DNA breaks, ultimately resulting in cell death due to compromised DNA replication and transcription processes.

Data suggest that structural variations within NBTIs can influence their selectivity towards either DNA gyrase or topoisomerase IV, impacting their efficacy against different bacterial strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NBTIs-IN-4 exhibits several important physical and chemical properties:

  • Molecular Weight: Typically ranges around 400–500 g/mol depending on specific substitutions.
  • Solubility: Variations in solubility can be influenced by functional groups present on the molecule; hydroxyl groups generally enhance aqueous solubility.
  • Stability: The stability of NBTIs-IN-4 can be affected by environmental conditions such as pH and temperature.

These properties are crucial for determining the compound's bioavailability and therapeutic potential .

Applications

Scientific Uses

NBTIs-IN-4 has significant potential in various scientific applications:

  1. Antibacterial Research: As a novel antibacterial agent, it is being explored for its efficacy against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus.
  2. Drug Development: The compound serves as a lead structure for further optimization in drug discovery programs aimed at developing new antibiotics.
  3. Mechanistic Studies: Researchers utilize NBTIs-IN-4 to study the mechanisms of action of bacterial topoisomerases, contributing to a deeper understanding of bacterial physiology and resistance mechanisms.

Properties

Product Name

NBTIs-IN-4

IUPAC Name

(1S)-1-[5-(6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-ylmethylamino)-1,3-dioxan-2-yl]-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethanol

Molecular Formula

C22H24FN5O5S

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1

InChI Key

QUTCIOKBWBLIHI-YBEBCVOYSA-N

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O

Isomeric SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)C[C@@H](C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.